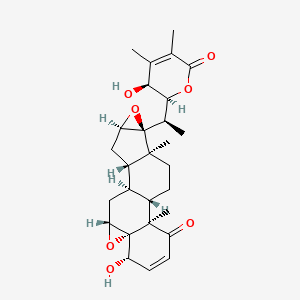

23-Hydroxytubocapsanolide A

Description

23-Hydroxytubocapsanolide A is a cytotoxic withanolide isolated from Tubocapsicum anomalum, a plant species recognized for producing bioactive steroidal lactones. Withanolides are a class of C28 steroidal lactones characterized by their ergostane skeleton modified with oxygen-containing functional groups. 23-Hydroxytubocapsanolide A has demonstrated potent anticancer activity against human liver (Hep G2), lung, and breast cancer cell lines, likely through apoptosis induction . Its structure includes a hydroxyl group at the C-23 position, distinguishing it from related compounds such as tubocapsanolide A and 20-hydroxytubocapsanolide A.

Properties

Molecular Formula |

C28H36O7 |

|---|---|

Molecular Weight |

484.6 g/mol |

IUPAC Name |

(1S,2R,6S,7R,9R,11S,12S,14R,16S,17S)-6-hydroxy-16-[(1R)-1-[(2S,3S)-3-hydroxy-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,17-dimethyl-8,15-dioxahexacyclo[9.8.0.02,7.07,9.012,17.014,16]nonadec-4-en-3-one |

InChI |

InChI=1S/C28H36O7/c1-12-13(2)24(32)33-23(22(12)31)14(3)27-21(34-27)11-17-15-10-20-28(35-20)19(30)7-6-18(29)26(28,5)16(15)8-9-25(17,27)4/h6-7,14-17,19-23,30-31H,8-11H2,1-5H3/t14-,15-,16+,17+,19+,20-,21-,22+,23+,25+,26+,27-,28-/m1/s1 |

InChI Key |

ZTDAKBMARSMGBP-FVMAOMGMSA-N |

Isomeric SMILES |

CC1=C(C(=O)O[C@H]([C@H]1O)[C@@H](C)[C@]23[C@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@@H]6[C@]7([C@@]5(C(=O)C=C[C@@H]7O)C)O6)C)C |

Canonical SMILES |

CC1=C(C(=O)OC(C1O)C(C)C23C(O2)CC4C3(CCC5C4CC6C7(C5(C(=O)C=CC7O)C)O6)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 23-Hydroxytubocapsanolide A with other withanolides isolated from Tubocapsicum anomalum and related species, focusing on structural differences, bioactivity, and molecular properties.

Structural and Molecular Comparisons

Table 1: Structural and Molecular Features of Key Withanolides

Key Observations :

- Hydroxylation Patterns: The position of hydroxyl groups (C-20 vs. C-23) significantly impacts molecular polarity and binding affinity. For example, 20-hydroxytubocapsanolide A has a hydroxyl group at C-20, which may alter its interaction with cellular targets compared to the C-23 derivative .

- Molecular Complexity: 23-Hydroxytubocapsanolide A and 20-hydroxytubocapsanolide A share the same molecular formula (C₂₈H₃₆O₇), suggesting similar metabolic stability but distinct stereochemical configurations .

Bioactivity and Mechanism of Action

Table 2: Reported Anticancer Activities of Withanolides

Key Findings :

- Potency: Tubocapsanolide A, lacking hydroxylation, exhibits moderate cytotoxicity (IC₅₀: 8.2–12.4 μM), while hydroxylated derivatives (e.g., 23-hydroxytubocapsanolide A) are hypothesized to have enhanced activity due to improved target binding.

- Mechanistic Differences: 23-Hydroxytubocapsanolide A activates caspase-3, a hallmark of apoptosis, whereas 20-hydroxytubocapsanolide A induces reactive oxygen species (ROS), suggesting divergent pathways .

Q & A

Q. Example Table :

| Study | Cell Line | IC₅₀ (μM) | Solvent | Incubation Time |

|---|---|---|---|---|

| A (2022) | HeLa | 5.2 | DMSO | 48h |

| B (2023) | A549 | 12.1 | Ethanol | 72h |

Q. How can computational modeling (e.g., molecular docking) complement experimental data to elucidate 23-Hydroxytubocapsanolide A’s targets?

- Methodological Answer :

- Target prediction : Use AutoDock Vina to screen against known apoptotic proteins (e.g., Bcl-2, caspase-3).

- Validation : Compare docking scores with experimental binding affinities (SPR or ITC).

- Limitations : Address force field inaccuracies by cross-referencing with QM/MM simulations .

Ethical and Contextual Considerations

Q. What ethical guidelines apply to studies using 23-Hydroxytubocapsanolide A in animal models?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical trials, including:

Q. How can researchers ensure their work on 23-Hydroxytubocapsanolide A aligns with current trends in natural product drug discovery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.